APGPR Enterostatin
Overview
Description
Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is produced in the gastrointestinal tract. It has the sequence Ala-Pro-Gly-Pro-Arg in humans and Val-Pro-Gly-Pro-Arg in rodents . Enterostatin is known for its ability to reduce fat intake and body weight by selectively inhibiting fat consumption .
Scientific Research Applications
Enterostatin has several scientific research applications:
Biology and Medicine: It is used to study the regulation of food intake and body weight.
Neuroscience: Enterostatin has been shown to enhance memory consolidation in animal models, making it useful in studying cognitive functions.
Metabolic Studies: It is used to investigate the metabolic effects of peptides, including the reduction of insulin secretion and stimulation of sympathetic drive to brown adipose tissue.
Mechanism of Action
Target of Action
APGPR Enterostatin, also known as Enterostatin, primarily targets the b-subunit protein of the F1-ATPase . This receptor is found in various regions of the body, including the exocrine pancreas, gastrointestinal tract, and specific regions of the brain .
Mode of Action
Enterostatin interacts with its target receptor, leading to a series of biochemical reactions. It has been suggested that Enterostatin may have an effect on angiogenesis . In a study, it was found that Enterostatin induced a significant inhibition in the angiogenic response of human fat cells .
Biochemical Pathways
Enterostatin’s action is associated with several biochemical pathways. It is generated by the action of trypsin on procolipase in the intestinal lumen . It has been shown to regulate vascular endothelial growth factor A (VEGF-A) gene expression through the inhibition of AMPK activity . This suggests that Enterostatin may play a role in the regulation of angiogenesis.
Pharmacokinetics
It is known that it is a pentapeptide released from procolipase during fat digestion
Result of Action
The primary result of Enterostatin’s action is the inhibition of fat intake . It has been recognized as a satiety peptide that selectively inhibits fat intake in rodents when administered either centrally or peripherally . In addition to its effects on feeding behavior, Enterostatin also has metabolic effects, directly promoting fatty acid oxidation in muscle and inhibiting insulin secretion .
Action Environment
The action of Enterostatin can be influenced by various environmental factors. For instance, obesity has been associated with an aberrant increase in Enterostatin synthesis/secretion, and a diminution in the meal-induced increase in Enterostatin . This suggests that the body’s metabolic state can influence the action, efficacy, and stability of Enterostatin.
Preparation Methods
Enterostatin is produced through the proteolytic cleavage of pancreatic procolipase during the digestion of fat catalyzed by pancreatic lipase and its protein cofactor colipase . This process occurs naturally in the small intestine. Industrial production methods involve the synthesis of the peptide sequence Ala-Pro-Gly-Pro-Arg using solid-phase peptide synthesis techniques .
Chemical Reactions Analysis
Enterostatin undergoes various biochemical reactions, primarily involving its interaction with receptors and enzymes in the body. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to bind to specific receptors and modulate biological pathways .
Comparison with Similar Compounds
Enterostatin is unique in its specific inhibition of fat intake. Similar compounds include:
Galanin: A peptide that stimulates fat intake.
Agouti-related peptide: Another peptide that promotes fat consumption.
Enterostatin’s selective inhibition of fat intake, as opposed to other macronutrients, distinguishes it from these similar compounds.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZMJCSORYKOSI-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151927 | |
Record name | L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | APGPR Enterostatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
117830-79-2 | |
Record name | Procolipase activation peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117830792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanyl-L-prolylglycyl-L-prolyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APGPR Enterostatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006117 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is enterostatin produced in the body?
A1: Enterostatin is generated through the tryptic cleavage of procolipase, a protein primarily synthesized in the pancreas and secreted into the duodenum. This cleavage occurs during fat digestion and results in the release of active colipase (essential for lipase activity) and enterostatin. [, , , , , ]
Q2: Where is enterostatin produced in the body, besides the pancreas?
A2: While the pancreas is the primary source, enterostatin is also produced in the gastric mucosa and mucosal epithelia of the small intestine. [, , , ] Additionally, enterostatin-like immunoreactivity has been detected in various tissues and body fluids, including the brain, blood, cerebrospinal fluid, and urine. []
Q3: What is the primary function of enterostatin?
A3: Enterostatin is believed to act as a satiety signal, specifically reducing dietary fat intake. This effect has been observed in various species, including rats, mice, chicks, and sheep. [, , , , , ]
Q4: What are the proposed mechanisms by which enterostatin exerts its anorectic effects?
A4: Enterostatin is believed to act via both peripheral and central mechanisms. Peripherally, it may signal satiety through the afferent vagal nerve, particularly the hepatic branch, relaying information to the hypothalamus. [] Centrally, enterostatin may interact with specific brain regions, including the hypothalamus and amygdala, potentially involving serotonergic and opioidergic pathways. [, , , , , ]
Q5: What is the evidence supporting enterostatin's role in reducing fat intake?
A5: Numerous studies have demonstrated that both peripherally and centrally administered enterostatin can selectively inhibit dietary fat intake in various experimental models. This effect has been observed in short-term feeding studies, choice paradigms (high-fat vs. low-fat diets), and in response to macronutrient-specific satiety signals. [, , , , , , , , ]
Q6: Does enterostatin affect the intake of other macronutrients besides fat?
A6: While enterostatin exhibits a specific inhibitory effect on fat intake, its influence on carbohydrate and protein intake is less pronounced. Some studies suggest that enterostatin might indirectly reduce carbohydrate intake in specific experimental settings, but this effect is not as consistent or robust as its impact on fat intake. [, , , , ]
Q7: How does enterostatin affect energy metabolism?
A7: Beyond its anorectic effects, enterostatin has been implicated in modulating energy expenditure and substrate utilization. Studies suggest that it can increase energy expenditure, potentially through activation of the sympathetic nervous system and upregulation of uncoupling proteins (UCP1 and UCP2) in brown adipose tissue and other tissues. [, , ]
Q8: Does enterostatin interact with other hormones or neuropeptides involved in appetite regulation?
A8: Research suggests a potential interplay between enterostatin and other appetite-regulating factors. For instance, enterostatin has been shown to inhibit the feeding response induced by galanin, a neuropeptide known to stimulate food intake, particularly of fatty foods. [] Furthermore, enterostatin may influence insulin secretion, with studies reporting both inhibitory and stimulatory effects depending on the experimental conditions. [, , , , ]
Q9: What is the identified target protein for enterostatin?
A9: The β-subunit of the F1F0-ATPase, a mitochondrial enzyme complex responsible for ATP synthesis, has been identified as a potential target protein for enterostatin. [, , ] This interaction was observed in rat brain membranes, a clonal β-cell line (INS-1), and purified bovine F1-ATPase. [, ]
Q10: How does enterostatin binding to the F1F0-ATPase β-subunit relate to its biological effects?
A10: Binding of enterostatin to the F1F0-ATPase β-subunit has been linked to alterations in cellular energy metabolism. In INS-1 cells, enterostatin treatment resulted in inhibited ATP production, increased thermogenesis, and elevated oxygen consumption, suggesting a potential mechanism for its effects on energy expenditure. [] Further research is needed to fully elucidate the downstream signaling pathways and physiological consequences of this interaction.
Q11: What are the structural differences between the various enterostatin isoforms?
A13: Enterostatin exists in several isoforms, primarily differing in their amino acid sequence at the first position. The most studied forms are: * VPDPR (Val-Pro-Asp-Pro-Arg) found in pigs, horses, dogs, and some rat strains * APGPR (Ala-Pro-Gly-Pro-Arg) found in humans, chickens, and some rat strains * VPGPR (Val-Pro-Gly-Pro-Arg) found in some rat strains [, , , ]
Q12: Are there any strategies to improve the stability of enterostatin for therapeutic applications?
A16: Several strategies could be employed to enhance enterostatin stability, including: * Amino acid substitutions: Replacing labile amino acids with more resistant counterparts * Cyclization: Forming cyclic peptides to increase resistance to enzymatic degradation * Formulation optimization: Using excipients and delivery systems to protect the peptide from degradation []
Q13: How is enterostatin quantified in biological samples?
A17: Enzyme-linked immunosorbent assays (ELISAs) have been developed for the quantification of enterostatin, specifically APGPR and VPDPR, in various biological samples, including serum, plasma, and tissue extracts. [, , ]
Q14: Are there alternative analytical methods for enterostatin detection and quantification?
A18: Besides ELISA, techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offer sensitive and specific methods for enterostatin detection and quantification, even in complex biological matrices. [, ]
Q15: What are the main routes of administration for enterostatin in experimental settings?
A20: Enterostatin has been administered through various routes in research settings, including: * Intraperitoneal (IP) injection * Intracerebroventricular (ICV) injection * Intravenous (IV) injection * Intraduodenal infusion * Intragastric administration [, , , , , ]
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